molecular formula C8H8BrNO B2968141 1-(6-Bromo-3-pyridyl)cyclopropanol CAS No. 1346538-55-3

1-(6-Bromo-3-pyridyl)cyclopropanol

Cat. No.: B2968141
CAS No.: 1346538-55-3
M. Wt: 214.062
InChI Key: FRSKOMIFJYRAHH-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-pyridyl)cyclopropanol is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.062. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 6-bromo-3-pyridinecarboxaldehyde with diazomethane in the presence of a catalyst to form the cyclopropanol ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-3-pyridyl)cyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-2-1-6(5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSKOMIFJYRAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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